molecular formula C6H12O4S B7865741 Methoxycarbonylethyl-ethylsulfone CAS No. 99116-15-1

Methoxycarbonylethyl-ethylsulfone

Cat. No.: B7865741
CAS No.: 99116-15-1
M. Wt: 180.22 g/mol
InChI Key: OJKZXEQOEZBJOE-UHFFFAOYSA-N
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Description

Methoxycarbonylethyl-ethylsulfone, also known as 3-ethanesulfonyl-propionic acid methyl ester, is a chemical compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . This compound is characterized by the presence of both sulfone and ester functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxycarbonylethyl-ethylsulfone can be synthesized through various synthetic routes. One common method involves the reaction of ethylsulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition, followed by elimination to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methoxycarbonylethyl-ethylsulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methoxycarbonylethyl-ethylsulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfone-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methoxycarbonylethyl-ethylsulfone involves its interaction with various molecular targets. The sulfone group can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .

Comparison with Similar Compounds

Methoxycarbonylethyl-ethylsulfone can be compared with other sulfone and ester-containing compounds:

Biological Activity

Methoxycarbonylethyl-ethylsulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxycarbonyl group and an ethylsulfone moiety. This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and antioxidant activity.

Structure

  • Chemical Formula : C₇H₁₄O₃S
  • Molecular Weight : 178.25 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that sulfone derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)
DPPH120
ABTS150

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)
Acetylcholinesterase0.5
α-Glucosidase1.2

Case Studies

  • Study on Antioxidant Properties :
    A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .
  • Enzyme Inhibition Analysis :
    Another research effort focused on the enzyme inhibition profile of this compound. The compound was noted for its ability to inhibit AChE effectively, which may have implications for treating neurodegenerative disorders like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Interaction : It may bind to the active site of enzymes such as AChE, inhibiting their function through competitive or non-competitive mechanisms.

Properties

IUPAC Name

methyl 3-ethylsulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-11(8,9)5-4-6(7)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKZXEQOEZBJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598525
Record name Methyl 3-(ethanesulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99116-15-1
Record name Methyl 3-(ethanesulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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